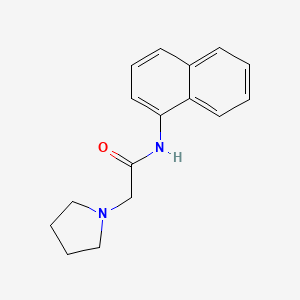

N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

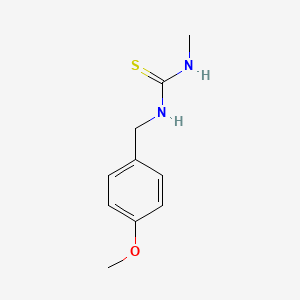

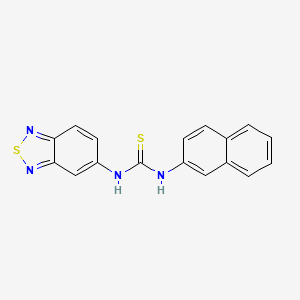

“N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid. It also appears to have a methoxy group (-OCH3), a morpholinylsulfonyl group, and a cyclopentyl group attached to the benzene ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo reactions typical of carboxamides, such as hydrolysis. The methoxy group might be susceptible to demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. Factors influencing these properties include the size and shape of the molecule, the functional groups present, and the overall polarity .Mécanisme D'action

N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide acts as a selective antagonist of the MC4R, a G protein-coupled receptor that plays a key role in regulating energy homeostasis. MC4R is expressed in several tissues, including the hypothalamus, where it regulates food intake and energy expenditure. This compound blocks the binding of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) to the MC4R, thereby reducing the activity of the receptor and leading to decreased food intake and increased energy expenditure.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects in animal models. It reduces food intake and body weight, increases energy expenditure, improves glucose and lipid metabolism, and has anti-inflammatory and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and reduce hepatic steatosis in animal models of obesity and diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool for investigating the role of MC4R in energy homeostasis and related metabolic disorders. It is a highly selective and potent antagonist of MC4R, with no significant affinity for other melanocortin receptors. This compound is also stable in vivo and can be administered orally. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other research tools, and its long-term safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and its potential therapeutic effects. One area of research is the development of more potent and selective MC4R antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the long-term safety and efficacy of this compound in humans. This compound may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Finally, the role of MC4R in other physiological processes, such as inflammation and neuroprotection, warrants further investigation.

Méthodes De Synthèse

The synthesis of N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting from the commercially available 4-methoxybenzoic acid. The first step is the conversion of 4-methoxybenzoic acid to the corresponding acid chloride, which is then reacted with N-cyclopentyl-4-aminobenzene to yield the amide intermediate. The amide intermediate is then treated with morpholine and p-toluenesulfonyl chloride to give the final product, this compound.

Applications De Recherche Scientifique

N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic effects on obesity and related metabolic disorders. Preclinical studies have shown that this compound can reduce food intake, increase energy expenditure, and improve glucose and lipid metabolism in animal models of obesity and diabetes. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclopentyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-14-4-2-3-5-14)12-16(15)25(21,22)19-8-10-24-11-9-19/h6-7,12,14H,2-5,8-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEOGCXLMNYBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)

![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)

![4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)